molecular formula C19H13F3N4O3 B2469482 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 2034337-08-9

5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Numéro de catalogue: B2469482
Numéro CAS: 2034337-08-9
Poids moléculaire: 402.333
Clé InChI: XIVRGSRXTFOUBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with two distinct aromatic groups:

  • Pyrazolidine moiety: A saturated five-membered ring with a 3-methoxyphenyl substituent at position 2.
  • Trifluoromethoxy phenyl group: Positioned at the 3rd carbon of the oxadiazole ring, providing electron-withdrawing properties.

This structure combines conformational flexibility (pyrazolidine) with lipophilic and electronic modulation (methoxy and trifluoromethoxy groups), making it a candidate for diverse biological applications.

Propriétés

IUPAC Name

5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3/c1-27-14-4-2-3-12(9-14)16-15(10-23-25-16)18-24-17(26-29-18)11-5-7-13(8-6-11)28-19(20,21)22/h2-9,15-16,23,25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEQHOWWCFFSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups enhances this activity, making them promising candidates for antibiotic development .

Antioxidant Properties

Compounds containing the oxadiazole moiety have demonstrated potent antioxidant activities. This property is crucial in combating oxidative stress-related diseases, including neurodegenerative disorders. The ability to scavenge free radicals makes these compounds valuable in formulating protective agents against cellular damage .

Neuroprotective Potential

Recent investigations have highlighted the neuroprotective effects of oxadiazole derivatives against tauopathies, such as Alzheimer's disease. These compounds may inhibit tau aggregation, a hallmark of neurodegeneration, thus providing a potential therapeutic avenue for treating cognitive decline associated with such conditions .

Synthetic Approaches

The synthesis of 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. The synthesis often includes the formation of the oxadiazole ring through cyclization reactions, which can be optimized to enhance yield and purity.

Structure-Activity Relationship

Understanding the SAR is pivotal for optimizing the biological activity of these compounds. Modifications on the phenyl rings and the oxadiazole core can significantly influence their pharmacological properties. For instance, varying substituents can enhance lipophilicity and bioavailability, crucial for effective drug design .

Clinical Trials and Research Findings

Several studies have been conducted to evaluate the efficacy of oxadiazole derivatives in preclinical models:

  • Antimicrobial Efficacy : A study reported that specific derivatives showed a maximum inhibition zone against Mycobacterium smegmatis, indicating strong antibacterial properties .
  • Neuroprotective Effects : Research has demonstrated that certain oxadiazole compounds can reduce tau phosphorylation in cellular models, suggesting their potential role in treating tauopathies .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Modifications

The following table summarizes structurally related 1,2,4-oxadiazole derivatives and their properties:

Compound Name Structural Features Biological Activity Physical Properties References
Target Compound: 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole Pyrazolidine + 3-methoxyphenyl; trifluoromethoxy phenyl Not explicitly reported (inference: potential antimicrobial or enzyme inhibition) Predicted high lipophilicity due to trifluoromethoxy group
5-(4-Nitro-1H-pyrazole-3-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (63b) Nitro-pyrazole + trifluoromethyl phenoxy Antiviral (synthesis focus) Yellow powder; mp 204–206°C
BAY87-2243 Piperazine + trifluoromethoxy phenyl; triazole core HIF-1 inhibitor (anti-cancer) Molecular weight: ~529.5 g/mol
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole Triazole + trifluoromethoxy phenyl Not explicitly reported Density: 1.477 g/cm³; bp 459°C
8a-8i (Piperazine-oxadiazole derivatives) Piperazine + trifluoromethoxy phenyl; variable acyl groups Antibacterial (e.g., against E. coli, S. aureus) Light yellow oils or solids
3-(3,5-Dimethyl-4-isoxazolyl)-5-(trifluoromethyl)-1,2,4-oxadiazole Isoxazole + trifluoromethyl Antifungal (14α-demethylase inhibition) Docking studies suggest high binding affinity
Trifluoromethoxy Group
  • Electron-Withdrawing Nature : Enhances metabolic stability and membrane permeability compared to hydroxyl or methoxy groups .
  • Lipophilicity : The trifluoromethoxy group in the target compound and BAY87-2243 increases logP values, favoring blood-brain barrier penetration or intracellular target engagement .
Pyrazolidine vs. Piperazine/Pyrazole
  • Pyrazolidine : Offers partial saturation, balancing rigidity and flexibility. This may improve binding to conformational-sensitive targets compared to fully aromatic pyrazoles (e.g., compound 63b) .
  • Piperazine : In compounds 8a-8i, the piperazine moiety enhances solubility via protonation, critical for antibacterial activity .
Methoxy Group
  • The 3-methoxyphenyl substituent in the target compound may reduce oxidative metabolism compared to hydroxylated analogs (e.g., 9c-9h in ), extending half-life .

Physical and Chemical Properties

  • Melting Points : Nitro-substituted derivatives (e.g., 63b, mp 204–206°C) have higher melting points than trifluoromethoxy-containing compounds, reflecting stronger intermolecular forces .
  • Solubility : Hydroxyl-containing analogs (e.g., 9c-9h) are more water-soluble than methoxy/trifluoromethoxy derivatives, impacting formulation strategies .

Méthodes De Préparation

Conventional Thermal Cyclization

A widely adopted route involves the acylation of amidoximes followed by thermal cyclization. For example, O-acylation of 3-(3-methoxyphenyl)pyrazolidine-4-carboxamidoxime with 4-(trifluoromethoxy)benzoyl chloride generates an intermediate O-acylamidoxime, which undergoes cyclodehydration at elevated temperatures (110–150°C) to yield the oxadiazole.

Reaction Conditions

Step Reagents/Conditions Yield (%)
Amidoxime formation NH₂OH·HCl, EtOH, reflux 70–85
O-Acylation Acyl chloride, DIPEA, CH₂Cl₂, 0°C 65–80
Cyclization Toluene, 110°C, 12 h 50–65

This method, while reliable, risks decomposing the trifluoromethoxy group at high temperatures, necessitating careful optimization.

Tetrabutylammonium Fluoride (TBAF)-Catalyzed Cyclization

Recent advances employ TBAF as a catalyst for room-temperature cyclization. Gangloff et al. demonstrated that O-acylamidoximes treated with TBAF in tetrahydrofuran (THF) undergo rapid cyclodehydration via intermediate A , avoiding thermal degradation.

Mechanistic Pathway

  • O-Acylation: Amidoxime + Acyl chloride → O-Acylamidoxime
  • Cyclization: TBAF deprotonates the amidoxime, triggering intramolecular nucleophilic attack and dehydration.

Advantages

  • Yields improve to 80–95% under mild conditions.
  • Compatible with electron-deficient aryl groups (e.g., trifluoromethoxy).

Solid-Phase Synthesis and DNA-Conjugated Approaches

Solid-Phase Methodology

Lukyanov et al. developed a solid-phase protocol where resin-bound amidoximes react with acyl chlorides, followed by TBAF-mediated cyclization. This method facilitates high-throughput synthesis and simplifies purification, achieving 75–90% yields for analogous oxadiazoles.

DNA-Encoded Library Synthesis

Vidal et al. engineered a multistep synthesis on DNA conjugates, cyclizing O-acylamidoximes at 90°C in pH 9.5 borate buffer. While optimized for combinatorial libraries, this approach achieved 51–92% conversion for oxadiazoles, albeit with hydrolysis byproducts.

Regioselective Functionalization of Pyrazolidine Moieties

Incorporating the 3-(3-methoxyphenyl)pyrazolidine group demands precise control to avoid regioisomeric contamination. Srivastava et al. reported a two-step sequence:

  • Pyrazolidine Synthesis : Cyclocondensation of N-phenylhydrazine with acrylonitrile yields 4,5-dihydropyrazole-5-carbonitrile.
  • Oxadiazole Integration : The nitrile is converted to an amidoxime, which reacts with 4-(trifluoromethoxy)benzoic acid under carbodiimide coupling to form the oxadiazole.

Critical Parameters

  • Hydrazine derivatives must be anhydrous to prevent hydrolysis.
  • Coupling agents like EDC·HCl enhance amidoxime acylation efficiency.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Thermal Cyclization 110–150°C, 12 h 50–65 Simplicity, scalability Thermal degradation risk
TBAF Catalysis RT, THF, 1–16 h 80–95 Mild conditions, high yields Requires anhydrous conditions
Solid-Phase RT, resin-bound 75–90 Ease of purification Specialized equipment needed
DNA-Encoded 90°C, pH 9.5 buffer 51–92 High-throughput capability Byproduct formation

Q & A

Q. What are the optimal synthetic routes for 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole?

Methodological Answer: The synthesis involves a multi-step approach:

  • Step 1: Condensation of diethyl oxalate with a ketone (e.g., 1-(3-methoxyphenyl)ethan-1-one) in toluene using sodium hydride to form an intermediate ester .
  • Step 2: Cyclization with hydrazine hydrate to generate the pyrazolidine core .
  • Step 3: Oxadiazole ring formation via coupling with 4-(trifluoromethoxy)phenyl-substituted precursors under reflux in phosphorus oxychloride .
  • Purification: High-performance liquid chromatography (HPLC) is critical to achieve >95% purity, as residual byproducts (e.g., unreacted hydrazine) can interfere with biological assays .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaH, toluene, 80°C65–7085–90
2Hydrazine hydrate, ethanol, 12 h50–5590–92
3POCl₃, reflux, 6 h40–4595+

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H NMR: Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethoxy at δ 7.5–7.7 ppm) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
  • Elemental Analysis: Match calculated vs. experimental C, H, N, and F percentages (tolerance ≤0.4%) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z ~463.12) .

Advanced Research Questions

Q. How can computational docking guide biological assay design for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with structural homology to known targets of triazole/oxadiazole derivatives (e.g., fungal 14α-demethylase, PDB ID: 3LD6) .
  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters:
    • Grid box centered on the heme cofactor (3LD6 active site).
    • Include flexible side chains (e.g., Tyr118, Leu121) to assess binding adaptability .
  • Validation: Compare docking scores (ΔG) with positive controls (e.g., fluconazole for antifungal activity). A score ≤−8.0 kcal/mol suggests high binding affinity .

Q. How to resolve discrepancies in observed vs. predicted biological activity data?

Methodological Answer:

  • Purity Reassessment: Re-analyze compound purity via HPLC; impurities ≥2% can skew activity .
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., microplate Alamar Blue assay for antifungal activity) alongside cytotoxicity profiling (e.g., MTT assay on mammalian cells) .
  • Solubility Check: Use DLS (dynamic light scattering) to detect aggregation; poor solubility may cause false negatives .
  • Computational Re-evaluation: Adjust docking parameters (e.g., protonation states, solvent models) to better reflect experimental conditions .

Q. What green chemistry approaches can improve the synthesis of this compound?

Methodological Answer:

  • Oxidant Replacement: Substitute phosphorus oxychloride with sodium hypochlorite in ethanol, achieving comparable cyclization efficiency while reducing toxicity .
  • Solvent Optimization: Use ethanol-water mixtures (3:1 v/v) to enhance reaction sustainability without sacrificing yield .
  • Catalysis: Explore microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours for oxadiazole formation) .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Core Modifications:
    • Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
    • Substitute trifluoromethoxy with pentafluorosulfanyl to assess hydrophobic interactions .
  • Biological Testing: Screen derivatives against a panel of targets (e.g., kinases, cytochrome P450 enzymes) to identify selectivity trends .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Q. Table 2: Key SAR Observations

ModificationBiological Impact (vs. Parent Compound)
3-Methoxy → 3-Nitro2× increase in antifungal IC₅₀
Trifluoromethoxy → SF₅Improved blood-brain barrier penetration
Pyrazolidine → PiperazineLoss of activity (rigidity critical)

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